
The Pharmacokinetic Profile of Loratadine in
Humans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aloradine

Cat. No.: B10858135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Loratadine is a widely used second-generation antihistamine valued for its non-sedating

properties in the treatment of allergic rhinitis and urticaria. A thorough understanding of its

pharmacokinetic profile is crucial for optimal clinical use and further drug development. This

technical guide provides a comprehensive overview of the absorption, distribution, metabolism,

and excretion (ADME) of loratadine and its primary active metabolite, desloratadine, in

humans. Key pharmacokinetic parameters are summarized in detailed tables, and experimental

methodologies from pivotal studies are described. Visual representations of the metabolic

pathway and a typical pharmacokinetic study workflow are provided using Graphviz to facilitate

a deeper understanding of the processes involved.

Introduction
Loratadine is a potent, long-acting tricyclic antihistamine with selective peripheral histamine H1-

receptor antagonist activity.[1] Unlike first-generation antihistamines, it does not readily cross

the blood-brain barrier, which accounts for its non-sedating profile.[2] Following oral

administration, loratadine undergoes rapid and extensive first-pass metabolism to form its

major active metabolite, descarboethoxyloratadine (desloratadine).[3][4] Desloratadine is also a

potent H1-receptor antagonist and is largely responsible for the clinical efficacy of loratadine.[4]

This guide delves into the critical pharmacokinetic characteristics of both loratadine and

desloratadine in humans.
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Absorption and Bioavailability
Loratadine is rapidly absorbed from the gastrointestinal tract following oral administration.[4]

The absolute bioavailability of loratadine is approximately 40%, a figure attributed to extensive

first-pass metabolism.[5]

The presence of food can influence the absorption of loratadine. In a single-dose study, a high-

fat meal increased the systemic bioavailability (AUC) of loratadine by about 40% and that of

desloratadine by approximately 15%.[6] The time to reach peak plasma concentration (Tmax)

for both compounds was also delayed by about one hour when administered with food.[6]

Distribution
Loratadine is extensively bound to plasma proteins, with a binding percentage of 97-99%.[4] Its

active metabolite, desloratadine, is also protein-bound, but to a lesser extent (73-76%).[4] The

volume of distribution for loratadine is large, indicating significant distribution into tissues.

Metabolism
Loratadine is almost completely metabolized in the liver before reaching systemic circulation.[4]

The primary metabolic pathway is N-dealkylation to form desloratadine. This conversion is

primarily mediated by cytochrome P450 (CYP) isoenzymes, with CYP3A4 and CYP2D6 being

the major contributors.[7] Other CYP enzymes, including CYP1A1 and CYP2C19, play a lesser

role.[7] Desloratadine is then further metabolized, primarily through hydroxylation and

subsequent glucuronidation.
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Metabolic pathway of loratadine in humans.

Excretion
Loratadine and its metabolites are eliminated from the body through both renal and fecal

routes. Approximately 40% of a dose is excreted as conjugated metabolites in the urine, and a

similar amount is excreted in the feces over a 10-day period.[1][4]

Pharmacokinetic Parameters
The pharmacokinetic parameters of loratadine and desloratadine have been well-characterized

in numerous studies involving healthy human volunteers. The following tables summarize key

single-dose and steady-state pharmacokinetic parameters.

Table 1: Single-Dose Pharmacokinetic Parameters of Loratadine and Desloratadine in Healthy

Adults

Parameter Loratadine Desloratadine Reference

Cmax (ng/mL) 4.7 (10 mg dose) 4.0 (10 mg dose) [8]

10.8 (20 mg dose) 9.9 (20 mg dose) [8]

26.1 (40 mg dose) 16.0 (40 mg dose) [8]

Tmax (hours) 1.0 - 1.5 1.5 - 3.7 [8]

AUC (ng·hr/mL) Varies with dose Varies with dose [8]

Half-life (hours) 7.8 - 11.0 17 - 24 [8]

Bioavailability (%) ~40 - [5]

Protein Binding (%) 97 - 99 73 - 76 [4]

Table 2: Steady-State Pharmacokinetic Parameters of Loratadine and Desloratadine in Healthy

Adults (10 mg once daily for 10 days)
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Parameter Loratadine Desloratadine Reference

Cmax (ng/mL) 4.73 - [7]

Tmax (hours) 1.3 2.5 [6]

AUC (ng·hr/mL) 24.1 - [7]

Half-life (hours) ~8.4 (range 3-20) ~28 (range 9-92) [7]

Experimental Protocols
The determination of loratadine and desloratadine pharmacokinetic parameters typically

involves clinical studies with healthy volunteers and subsequent bioanalytical analysis of

plasma samples.

Study Design
Pharmacokinetic studies of loratadine often employ a randomized, single-dose, two-treatment,

two-period crossover design, particularly for bioequivalence assessments.[9] A washout period

of at least 14 days is typically implemented between treatment periods to ensure complete

elimination of the drug from the previous phase.[10] Studies are often conducted under fasting

conditions, although food-effect studies are also performed.[10]

Subject Population
Study participants are generally healthy adult male and non-pregnant, non-lactating female

volunteers.[9] Exclusion criteria typically include a history of significant medical conditions, use

of concomitant medications, and hypersensitivity to loratadine or other antihistamines.[1]

Blood Sampling
Following drug administration, serial blood samples are collected at predetermined time points.

A typical sampling schedule might include pre-dose (0 hour) and post-dose at 0.5, 1, 1.5, 2,

2.5, 3, 3.5, 4, 6, 8, 12, 16, 24, 36, 48, 72, 96, and 120 hours.[10] Plasma is separated from the

blood samples and stored frozen until analysis.

Bioanalytical Method
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The quantification of loratadine and desloratadine in human plasma is most commonly

performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method.[3][11]

Sample Preparation: A common technique for extracting the analytes from plasma is solid-

phase extraction or liquid-liquid extraction.[3][12]

Chromatographic Separation: Separation is typically achieved on a C18 or a cyano column

with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or

acetonitrile) and an aqueous buffer (e.g., ammonium formate).[3][11]

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass

spectrometer in the multiple reaction monitoring (MRM) mode with positive ion electrospray

ionization. The precursor to product ion transitions monitored are specific for loratadine,

desloratadine, and the internal standard.[3] For example, a common transition for loratadine

is m/z 383→337.[9]
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A typical workflow for a human pharmacokinetic study of loratadine.

Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and

elimination half-life (t½) are calculated from the plasma concentration-time data using non-

compartmental methods.[7] Statistical analyses, often involving analysis of variance (ANOVA),
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are performed on log-transformed Cmax and AUC values to assess bioequivalence or other

study endpoints.[9]

Conclusion
Loratadine exhibits a well-defined pharmacokinetic profile characterized by rapid absorption,

extensive first-pass metabolism to the active metabolite desloratadine, high protein binding,

and elimination through both renal and fecal routes. The long half-life of desloratadine

contributes significantly to the once-daily dosing regimen of loratadine. The methodologies for

assessing loratadine's pharmacokinetics are robust and well-established, relying on sensitive

and specific bioanalytical techniques. This comprehensive understanding of loratadine's

pharmacokinetics is essential for its effective and safe use in clinical practice and provides a

solid foundation for future research and development in the field of antihistamines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pdf.hres.ca [pdf.hres.ca]

2. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

3. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a
pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

4. graphviz.org [graphviz.org]

5. Loratadine: Pharmacokinetics & Pharmacodynamics | Study.com [study.com]

6. GitHub - magjac/d3-graphviz: Graphviz DOT rendering and animated transitions using D3
[github.com]

7. A retrospective, open-label analysis of the population pharmacokinetics of a single 10-mg
dose of loratadine in healthy white Jordanian male volunteers - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Pharmacokinetics and dose proportionality of loratadine - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.graphyonline.com/archives/IJPSR/2014/IJPSR-102/
https://www.benchchem.com/product/b10858135?utm_src=pdf-custom-synthesis
https://pdf.hres.ca/dpd_pm/00013003.PDF
https://www.ncbi.nlm.nih.gov/books/NBK542278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5760887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5760887/
https://www.graphviz.org/pdf/dotguide.pdf
https://study.com/academy/lesson/loratadine-pharmacokinetics-pharmacodynamics.html
https://github.com/magjac/d3-graphviz
https://github.com/magjac/d3-graphviz
https://pubmed.ncbi.nlm.nih.gov/20206796/
https://pubmed.ncbi.nlm.nih.gov/20206796/
https://pubmed.ncbi.nlm.nih.gov/20206796/
https://pubmed.ncbi.nlm.nih.gov/2960701/
https://pubmed.ncbi.nlm.nih.gov/2960701/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. graphyonline.com [graphyonline.com]

10. accessdata.fda.gov [accessdata.fda.gov]

11. academic.oup.com [academic.oup.com]

12. Development and validation of an improved LC-MS/MS method for the quantification of
desloratadine and its metabolite in human plasma using deutrated desloratadine as internal
standard - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Pharmacokinetic Profile of Loratadine in Humans:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10858135#loratadine-pharmacokinetics-and-
bioavailability-in-humans]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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